molecular formula C9H8F3NO3 B1404181 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid CAS No. 917486-33-0

2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid

Cat. No.: B1404181
CAS No.: 917486-33-0
M. Wt: 235.16 g/mol
InChI Key: RCFQLXRYCHLOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of transition metal-based catalysts, such as iron fluoride, in a vapor-phase reaction at high temperatures (above 300°C) . This method allows for the efficient introduction of the trifluoromethyl group onto the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, can ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Basic conditions, such as the use of sodium hydroxide, can facilitate oxidation reactions.

    Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of this compound.

    Substitution: Nucleophilic reagents, such as amines or thiols, can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbene intermediates, while substitution reactions can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes . The methoxy group can also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-16-8-5(4-7(14)15)2-3-6(13-8)9(10,11)12/h2-3H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFQLXRYCHLOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 4
Reactant of Route 4
2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 5
2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 6
Reactant of Route 6
2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.